H-Met-met-OH
Description
Significance of Methionine-containing Dipeptides in Biochemical Systems
Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous metabolic processes. nbinno.com Beyond its fundamental role as a building block for proteins, methionine is a precursor to other critical molecules such as S-adenosylmethionine (SAMe), the primary methyl group donor in the cell, and cysteine, a key component of the major intracellular antioxidant glutathione. droracle.ai
Methionine-containing dipeptides, such as H-Met-met-OH, are significant for several reasons. They represent a direct source of methionine for cellular processes. myskinrecipes.com Research has shown that cells can utilize methionine-containing peptides to support protein accretion. bachem.com Furthermore, the presence of two methionine residues in this compound makes it a particularly interesting subject for studies on oxidative stress. The sulfur atom in methionine is susceptible to oxidation, and the reversible oxidation of methionine residues in proteins is now recognized as a crucial regulatory mechanism in response to cellular stress. nih.govmdpi.com Therefore, this compound serves as a simplified model to investigate the antioxidant properties of methionine and the mechanisms of methionine oxidation and reduction. myskinrecipes.com
Historical Perspective on Peptide Research and Dipeptide Significance
The study of peptides has a rich history, dating back to the early 20th century with the first synthesis of a dipeptide. acs.org This foundational work paved the way for understanding the structure and function of proteins. Initially, research focused on longer polypeptide chains and their roles as hormones and enzymes. However, the significance of smaller peptides, including dipeptides, has gained increasing recognition.
Historically, dipeptides were primarily viewed as intermediates in protein digestion and metabolism. It is now understood that they can have distinct biological activities and be transported across cell membranes by specific transporters. The study of dipeptides like this compound has benefited from advancements in analytical techniques that allow for their precise identification and quantification in biological samples. This has enabled a more detailed exploration of their specific roles in cellular physiology and biochemistry.
Current Research Frontiers and Unaddressed Questions Regarding this compound
Current research on methionine and its related peptides is expanding into several exciting frontiers. One major area of investigation is the role of methionine in cellular stress responses and its potential therapeutic applications. spie.org Studies are exploring how methionine supplementation might protect against oxidative damage in neurodegenerative diseases like Parkinson's and ALS. mdpi.comspie.org Given that this compound contains two methionine residues, a key research question is whether this dipeptide offers enhanced protective effects compared to free methionine.
Another frontier is the investigation of how methionine and its metabolites influence protein aggregation, a hallmark of many age-related diseases. nih.gov The oxidation state of methionine residues within proteins can impact their folding and stability, and this compound provides a simple system to study these effects.
Unaddressed questions specifically concerning this compound include:
What are the precise mechanisms of its transport into different cell types?
How does its bioavailability and metabolic fate compare to that of free L-methionine?
Does this compound have unique signaling roles in cells that are distinct from those of its constituent amino acid?
What is the full extent of its therapeutic potential in conditions associated with oxidative stress and protein misfolding?
Future research will likely focus on answering these questions to fully elucidate the biochemical and physiological importance of this dipeptide.
Methodological Frameworks for Investigating Dipeptides
A variety of sophisticated analytical techniques are employed to study dipeptides like this compound. These methods are crucial for the purification, identification, structural elucidation, and quantification of these molecules.
Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a cornerstone for the separation and purification of peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity. Ion-exchange chromatography and size-exclusion chromatography are also utilized to separate peptides based on charge and size, respectively.
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. ku.edu Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly useful for assigning proton signals in more complex dipeptide spectra. glpbio.com
Mass Spectrometry (MS): Mass spectrometry is indispensable for determining the precise molecular weight of peptides and for sequencing. patsnap.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used for peptide analysis. patsnap.com
Computational Modeling: In silico approaches, including molecular dynamics simulations, are increasingly used to model the structure and interactions of peptides. These computational models can provide insights into the conformational dynamics of dipeptides like this compound and their interactions with other molecules, complementing experimental data. nbinno.com
Research Findings in Detail
The following table summarizes key research findings related to the biochemical properties and investigation of this compound and related methionine-containing peptides.
| Research Area | Key Findings | Relevant Methodologies |
| Protein Synthesis | Methionine-containing peptides, including dipeptides, can serve as a source of methionine for protein accretion in various cell types. | Cell Culture, Protein Assays |
| Oxidative Stress | This compound is used as a model peptide to study oxidative damage and methionine oxidation due to its two methionine residues. myskinrecipes.com The oxidation of methionine to methionine sulfoxide (B87167) is a key event in cellular response to oxidative stress. mdpi.com | Biochemical Assays, Mass Spectrometry |
| Antioxidant Activity | Methionine residues can act as antioxidants by scavenging reactive oxygen species. nih.gov | Antioxidant Capacity Assays (e.g., ORAC, TEAC) |
| Cellular Transport | Dipeptides are transported into cells via specific peptide transporters. | Transport Assays, Isotopic Labeling |
| Structural Analysis | The order of amino acids in a dipeptide influences the chemical shifts of its protons in NMR spectra. glpbio.com | NMR Spectroscopy (1D and 2D), X-ray Crystallography |
| Analytical Separation | Chromatographic techniques like RP-HPLC effectively separate dipeptides based on their physicochemical properties. | HPLC, Ion-Exchange Chromatography, Size-Exclusion Chromatography |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTPOUNUXRBYGW-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies for H Met Met Oh
Methodologies for H-Met-met-OH Production
The synthesis of dipeptides like this compound can be broadly categorized into chemical and enzymatic approaches.
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-phase peptide synthesis (SPPS) is a widely used method for constructing peptides, including dipeptides. In this technique, the C-terminal amino acid is anchored to an insoluble resin support, and subsequent amino acids are added sequentially. For this compound, this would involve attaching a protected methionine residue to a resin, followed by coupling of another protected methionine residue.
Fmoc/tBu Strategy: The fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is a common approach in SPPS. It involves using Fmoc for N-terminal protection and tBu for side-chain protection. After each coupling step, the Fmoc group is removed using a mild base (e.g., piperidine), and the next Fmoc-protected amino acid is coupled. The final cleavage from the resin and deprotection of side chains are typically achieved using trifluoroacetic acid (TFA) acs.orgsigmaaldrich.compeptide.compeptide.combachem.comteknoscienze.comnih.govcnr.itsilantes.com.
Challenges with Methionine: Methionine residues are susceptible to side reactions during SPPS, particularly oxidation to methionine sulfoxide (B87167) and S-alkylation (tert-butylation) during the acidic cleavage step acs.orgsigmaaldrich.compeptide.comcnr.itsilantes.comoup.compeptide.com. Specialized cleavage cocktails, such as "Reagent H," have been developed to minimize these side reactions acs.orgpeptide.com. Alternatively, using methionine sulfoxide as a building block can improve synthesis quality and yields, as the oxidation is reversible researchgate.net.
Solution-Phase Peptide Synthesis Methods
Solution-phase peptide synthesis (SPS), also known as classical peptide synthesis, involves carrying out all reactions in solution. This method is often preferred for large-scale synthesis of shorter peptides. The process typically involves protecting functional groups, activating the carboxyl group of one amino acid, coupling it with the amino group of another, and then removing the protecting groups bachem.comresearchgate.netekb.eg.
Fragment Condensation: SPS can employ a convergent approach, where smaller peptide fragments are synthesized and then coupled together. For this compound, this could involve synthesizing protected methionine and then coupling it to another protected methionine. The use of protecting groups like t-Boc for N-terminal protection and benzyl (B1604629) esters for carboxyl protection has been described ekb.egnih.govresearchgate.net.
N-Carboxyanhydride (NCA) Method: The NCA method is a facile route for dipeptide synthesis. It involves reacting an amino acid NCA with another amino acid in a buffered solution. For example, methionine NCA can be reacted with asparagine in a borate (B1201080) buffer to form methionylasparagine (B1583208) cdnsciencepub.com. This method can be adapted for the synthesis of Met-Met dipeptides.
Enzymatic Synthesis Techniques
Enzymatic synthesis offers a more sustainable and specific route for peptide bond formation, often avoiding the need for protecting groups and harsh reagents bachem.comresearchgate.netnih.govnih.govresearchgate.netrsc.orgmst.edugoogle.com. Proteases, such as thermolysin and papain, can catalyze peptide bond formation through aminolysis or condensation reactions researchgate.netresearchgate.netrsc.orgmst.edugoogle.comtandfonline.com.
Protease-Catalyzed Synthesis: Enzymes like thermolysin can catalyze the formation of dipeptides from amino acids. Immobilizing amino components on a resin can shift the reaction equilibrium towards synthesis rather than hydrolysis, especially on solid supports researchgate.netrsc.org. Papain has also been used for the synthesis of methionine-containing oligomers mst.edutandfonline.com.
Two-Step Enzymatic Synthesis: A system involving carboxypeptidase Y and a peptide amidase can be used for the continuous production of dipeptides, first forming dipeptide amides, which are then deamidated nih.gov.
Purification and Isolation Protocols for this compound
Following synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and protecting group residues.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the standard method for peptide purification. It utilizes a C18-modified silica (B1680970) stationary phase and a mobile phase, typically a gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) silantes.combachem.comresearchgate.netpeptide.comjove.comcpcscientific.com. The separation is based on the hydrophobicity of the peptides. Optimization of column dimensions, gradient, and flow rate is crucial for efficient purification bachem.comresearchgate.netpeptide.com.
Other Chromatographic Methods: While RP-HPLC is dominant, other techniques like ion-exchange chromatography and size-exclusion chromatography can also be employed, depending on the peptide's properties and the nature of impurities researchgate.net. Countercurrent distribution (CCD) is another option for peptides synthesized in solution bachem.com.
Strategies for Isotopic Labeling of this compound for Research Applications
Stable isotope labeling, incorporating isotopes such as 13C, 15N, or 18O, is essential for various analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy silantes.comcpcscientific.comnih.govnih.gov.
Stable Isotope Labeling Techniques (e.g., 13C, 15N, 18O)
Isotopically labeled amino acids are synthesized and then incorporated into the peptide sequence using standard peptide synthesis methods, primarily SPPS silantes.comcpcscientific.comnih.govnih.gov.
Incorporation of Labeled Amino Acids: Protected amino acids containing stable isotopes (e.g., 13C-labeled methionine, 15N-labeled methionine) are commercially available or can be synthesized. These labeled amino acids are then used in SPPS in place of their natural counterparts silantes.comcpcscientific.com. The synthesis process is similar to that of unlabeled peptides, with the key difference being the use of isotopically enriched building blocks silantes.com.
Applications: Stable isotope-labeled peptides (SIL peptides) serve as internal standards in quantitative proteomics and metabolic studies. They are chemically and physically indistinguishable from endogenous peptides, allowing for accurate quantification using mass spectrometry silantes.comcpcscientific.comnih.govnih.gov. For instance, 15N-labeled methionine can be incorporated to track peptide metabolism or structure via NMR tandfonline.comnih.gov.
18O Labeling: While less common for amino acid incorporation during synthesis, 18O can be used to label peptides, for example, by oxidizing methionine residues with H218O2 to measure oxidation levels accurately acs.org.
Incorporation of Deuterium (B1214612) for Mechanistic Studies
Deuterium labeling is a powerful technique used to elucidate reaction mechanisms and metabolic pathways. For this compound, deuterium can be incorporated into specific positions of the methionine residues. This labeling is typically achieved by synthesizing the dipeptide using deuterated precursors or by post-synthetic labeling.
Synthesis with Deuterated Precursors: Deuterated amino acids, such as L-[¹³C, ¹⁵N, 2H]-methionine, can be used in standard peptide synthesis protocols (e.g., solid-phase peptide synthesis or solution-phase coupling) to create deuterated this compound. This method allows for precise placement of deuterium atoms, which is crucial for tracking specific atoms during a reaction or metabolic process.
Mechanistic Studies: Deuterium-labeled this compound can be used to study the fate of the methionine side chain, particularly its sulfur atom, during various chemical reactions or enzymatic transformations. For instance, if a reaction involves the oxidation of methionine, observing the deuterium label's position in the product can reveal whether the labeled atom was involved in the oxidation process or remained intact. Studies involving radical S-adenosyl methionine (SAM) enzymes, for example, utilize deuterium labeling to understand hydrogen abstraction mechanisms in peptide modifications nih.govnih.gov. Similarly, deuterium labeling in the context of protein analysis via mass spectrometry can help identify modified residues, such as oxidized methionine tandfonline.com.
Derivatization Strategies for this compound Analogs
Derivatization of this compound involves modifying its structure to create analogs with altered properties or to facilitate specific analytical or synthetic procedures. These modifications can target the N-terminus, C-terminus, or the methionine side chains.
N-Terminal Functionalization
The N-terminus of this compound, featuring a free amino group (-NH₂), is amenable to various functionalization strategies.
Acylation and Alkylation: The N-terminal amino group can be acylated (e.g., acetylation) or alkylated using appropriate reagents. For example, N-terminal acylation can protect the amino group or introduce specific functionalities. Reductive alkylation with aldehydes has been shown to be a highly selective method for N-terminal functionalization of peptides, achieving excellent conversion for most N-terminal residues, including methionine nih.govresearchgate.net. This method can introduce bioorthogonal functional groups for further conjugation.
Protection Strategies: In peptide synthesis, the N-terminus is often protected with groups like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) to prevent unwanted reactions during chain elongation. While this compound is a dipeptide, these protection strategies are fundamental to its synthesis and the synthesis of larger peptides containing this sequence.
C-Terminal Functionalization
The C-terminus of this compound possesses a free carboxyl group (-COOH), which can be modified through several routes:
Esterification: The carboxyl group can be converted into an ester by reacting with an alcohol in the presence of an acid catalyst. C-terminal esters can alter the peptide's solubility, stability, and biological activity, and can serve as prodrugs that are cleaved by esterases in vivo formulationbio.com.
Amidation: The carboxyl group can be converted into an amide by reaction with ammonia (B1221849) or a primary/secondary amine. C-terminal amidation can enhance peptide stability against exopeptidases and can influence the peptide's charge and interaction with target molecules creative-peptides.com.
Thioester Formation: C-terminal thioesters are crucial intermediates in native chemical ligation (NCL) and expressed protein ligation (EPL) strategies, allowing for the synthesis of larger peptides and proteins nih.gov.
Aldehyde Formation: The C-terminus can be converted into an aldehyde, which can serve as a key intermediate for further modifications or as an inhibitor of proteases formulationbio.com.
Side Chain Modifications (e.g., Methionine Sulfoxide)
The methionine side chain, characterized by a thioether group (-S-CH₃), is particularly susceptible to oxidation.
Oxidation to Methionine Sulfoxide: Methionine residues are prone to oxidation, forming methionine sulfoxide (Met(O)). This oxidation can occur under various conditions, including exposure to reactive oxygen species (ROS) or during harsh chemical treatments like trifluoroacetic acid (TFA) cleavage in solid-phase peptide synthesis acs.orgbiotage.com. The oxidation yields a mixture of diastereomers (Met-S-sulfoxide and Met-R-sulfoxide) due to the stereogenic sulfur atom rsc.orgwisc.edu. Methionine sulfoxide formation can alter peptide conformation and function wisc.edu.
Synthesis of Methionine Sulfoxide Analogs: Methionine sulfoxide can be synthesized by direct oxidation of methionine or methionine-containing peptides using oxidants like hydrogen peroxide in acetic acid google.com.
Reversal of Oxidation: Methionine sulfoxide can be reduced back to methionine by enzymes like methionine sulfoxide reductases (MsrA and MsrB) mdpi.comembopress.org. Chemically, reduction can be achieved using reagents like iodide ions in acidic solution researchgate.net.
Other Side Chain Modifications: The sulfur atom can also be modified through other reactions. For instance, it can be alkylated to form sulfonium (B1226848) salts, another side reaction observed during peptide synthesis acs.org. Furthermore, novel methods are being developed for site-selective functionalization of methionine residues, including photoredox catalysis that targets the carbon adjacent to the sulfur atom nih.gov. Palladium-catalyzed C-H arylation, facilitated by the methionine side chain, can also modify adjacent aliphatic amino acid residues at the N-terminus researchgate.netacs.org. Mass spectrometry techniques can utilize derivatization of the methionine side chain to form sulfonium ions for selective identification and quantification of methionine-containing peptides nih.govacs.org.
Compound Name Table:
| Common Name | Chemical Name/Abbreviation | Description |
| This compound | Methionyl-Methionine | Dipeptide of two methionine residues. |
| Methionine Sulfoxide | Met(O) | Oxidized form of methionine. |
| Methionine Sulfone | Met(O)₂ | Further oxidized form of methionine sulfoxide. |
| Sulfonium Salt | - | Product of S-alkylation of methionine. |
| Homocysteine | Hcys | Amino acid related to methionine. |
| Methionyl-Methionine | Met-Met | Common abbreviation for the dipeptide. |
Advanced Analytical Methodologies for H Met Met Oh Characterization
Chromatographic Techniques for Purity and Structural Integrity Assessment
Chromatographic methods are fundamental for separating H-Met-met-OH from impurities, such as starting materials, by-products from synthesis, and degradation products like its oxidized forms.
High-Performance Liquid Chromatography (HPLC) in Peptide Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of peptides like this compound. nih.gov Due to the polar nature of amino acids and peptides, various HPLC modes can be employed for their separation. helixchrom.com
Reversed-phase HPLC (RP-HPLC) is commonly used, where the separation is based on the hydrophobicity of the analytes. For peptides, the mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile. sielc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers an alternative and powerful separation modality. nih.govresearchgate.net For instance, a method developed for the impurity profiling of L-methionine utilized a mixed-mode column to separate impurities arising from synthesis, oxidation, and dimerization. nih.govresearchgate.net
Detection is often achieved using UV spectrophotometry, typically at low wavelengths (around 200 nm) where the peptide bond absorbs light. sielc.com For enhanced sensitivity and specificity, especially in complex matrices, fluorescence detection can be used after derivatization with reagents like o-phthalaldehyde (B127526) (OPA). nih.gov A rapid HPLC method for methionine quantification achieved a detection limit of 0.5 µmol/L using this approach. nih.gov
Gas Chromatography (GC) for Volatile Derivatives and Degradation Products
Gas Chromatography (GC) is a high-resolution separation technique primarily suited for volatile and thermally stable compounds. nih.gov Since peptides like this compound are non-volatile, direct analysis by GC is not feasible. nih.gov Therefore, GC analysis requires a derivatization step to convert the analyte into a volatile form. mdpi.com
Common derivatization techniques include silylation, where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.com Another approach is alkylation; for methionine, triethyloxonium (B8711484) (TEOT) has been used to create volatile ethyl-derivatives suitable for GC-Mass Spectrometry (GC-MS) analysis. nih.gov This process converts the polar carboxylic and amino groups into more stable and volatile esters and N-ethyl groups. nih.gov
GC-MS is particularly valuable for identifying volatile degradation products of methionine-containing peptides. Thermal or enzymatic degradation can lead to the formation of sulfur-containing compounds. nih.gov Studies on methionine have identified degradation products such as methanethiol (B179389), dimethyldisulfide (DMDS), and dimethyltrisulfide (DMTS). nih.gov
Capillary Electrophoresis (CE) for Separation and Characterization
Capillary Electrophoresis (CE) offers an alternative high-efficiency separation mechanism based on the electrophoretic mobility of analytes in an electric field. This technique is well-suited for the analysis of charged molecules like peptides. chaconlab.org
In Capillary Zone Electrophoresis (CZE), the most common mode of CE, peptides are separated based on their charge-to-size ratio. capes.gov.br Typical analysis involves injecting the sample into a fused-silica capillary filled with a background electrolyte (BGE), such as a phosphate (B84403) buffer, and applying a high voltage. capes.gov.br
A significant application for this compound characterization is the analysis of its oxidation products. The thioether group of methionine is susceptible to oxidation, forming methionine sulfoxide (B87167) and methionine sulfone. Affinity Capillary Electrophoresis (ACE) has been used to separate proteins containing oxidized methionine residues. researchgate.net This method exploits the selective complexation of metal ions, such as silver(I) or gold(III), with the unoxidized thioether group, which alters the peptide's electrophoretic mobility and allows for separation from its oxidized forms. researchgate.net
Spectroscopic Approaches for Conformational Analysis and Molecular Interactions
Spectroscopic techniques provide invaluable information about the three-dimensional structure of this compound, including its secondary structure and the precise arrangement of its atoms.
Circular Dichroism (CD) Spectroscopy for Secondary Structure
Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique for investigating the secondary structure of peptides and proteins in solution. bmrb.io The method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The peptide backbone is the primary chromophore in the far-UV region (below 240 nm), and the resulting CD spectrum is sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, random coil).
For a small dipeptide like this compound, the CD spectrum can provide insights into its preferred conformation in different environments (e.g., varying pH or solvent polarity). Furthermore, CD is highly sensitive to conformational changes. For example, studies on larger methionine-containing peptides have shown that oxidation of the methionine residues can induce substantial changes in the secondary structure, which are readily detectable by CD spectroscopy. bmrb.io Oxidation of a methionine residue can disrupt local helical structures, leading to a more disordered conformation. bmrb.io
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of molecules in solution at atomic resolution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to fully characterize this compound.
1D NMR spectra (¹H and ¹³C) provide information about the chemical environment of each atom. For example, solid-state ¹³C NMR has been used to study the conformational differences in various crystalline forms of methionine, where distinct chemical shifts for the methyl carbon (S-CH₃) were observed for different conformers. Similarly, ¹H NMR can distinguish between methionine and its oxidation product, methionine sulfoxide, by observing characteristic shifts in the protons adjacent to the sulfur atom.
2D NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish through-bond connectivities and identify the amino acid spin systems. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximities between protons, which is crucial for determining the peptide's conformation and the spatial arrangement of the two methionine side chains.
Table of Compounds
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Mass Confirmation
Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of peptides like this compound. This technique provides a highly accurate determination of the molecular mass and offers insights into the peptide's sequence and structure through controlled fragmentation.
The molecular formula for this compound is C10H20N2O3S2, corresponding to a molecular weight of approximately 280.41 g/mol . medchemexpress.comnih.gov High-resolution mass spectrometry can confirm this with greater precision, identifying the monoisotopic mass of 280.0915 Da. nih.gov
When subjected to tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺) of this compound, with a theoretical mass-to-charge ratio (m/z) of 281.099, undergoes collision-induced dissociation (CID). This process breaks the peptide at specific bonds, primarily the amide bonds, generating a predictable series of fragment ions. chemguide.co.uklibretexts.org The resulting fragmentation pattern is characteristic of the peptide's amino acid sequence.
The primary fragmentation pathways for peptides lead to the formation of b- and y-type ions. nih.gov For this compound, the cleavage of the peptide bond between the two methionine residues would produce b₁ and y₁ ions.
b₁-ion: This fragment corresponds to the N-terminal methionine residue. Its formation involves the loss of the C-terminal methionine. The theoretical m/z of the b₁-ion is 132.05.
y₁-ion: This fragment represents the C-terminal methionine residue with a proton. It is formed by the loss of the N-terminal methionine residue as a neutral species. The theoretical m/z of the y₁-ion is 150.06.
Further fragmentation can occur, including the loss of small neutral molecules from the side chains or the primary fragment ions. researchgate.net For methionine-containing peptides, a characteristic loss of the methanethiol group (CH₃SH, approx. 48 Da) from the side chain is a common observation. Another potential fragmentation pathway involves the loss of water (H₂O) or ammonia (B1221849) (NH₃). researchgate.net
The analysis of these fragmentation pathways provides unambiguous confirmation of the peptide's sequence (Met-Met) and verifies the integrity of the N- and C-termini.
| Ion Type | Theoretical m/z | Description |
|---|---|---|
| [M+H]⁺ | 281.099 | Protonated molecular ion of this compound |
| b₁ | 132.053 | N-terminal Met residue |
| y₁ | 150.059 | C-terminal Met residue |
| [M+H - CH₃SH]⁺ | 233.057 | Loss of methanethiol from the molecular ion |
| [M+H - H₂O]⁺ | 263.088 | Loss of water from the molecular ion |
Advanced Imaging and Microscopy Techniques for this compound Interactions in Model Systems
Advanced microscopy techniques are critical for visualizing the behavior of peptides at the nanoscale. These methods can elucidate how this compound interacts with surfaces and how it may self-assemble or form complexes, providing structural information that complements spectroscopic data.
Atomic Force Microscopy (AFM) for Surface Interactions
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique capable of visualizing materials at the nanometer scale, making it ideal for studying peptide interactions. nih.gov It can be operated in various environments, including physiological buffer solutions, allowing for the characterization of peptide behavior in near-native conditions. nih.govnottingham.ac.uk
For this compound, AFM could be employed to investigate its self-assembly and adsorption characteristics on various substrates. nih.govresearchgate.net By depositing a solution of the dipeptide onto a microscopically flat surface, such as mica or gold, AFM imaging can reveal the morphology of the resulting structures. researchgate.net Depending on the peptide concentration, solvent, and substrate properties, this compound might form distinct nanostructures, such as globular aggregates, ordered monolayers, or elongated nanofibers. chapman.edutorvergata.it
Furthermore, AFM can be used in force spectroscopy mode to quantify the interaction forces between the peptide and a surface. nih.gov In a typical experiment, an AFM tip functionalized with this compound would be brought into contact with a specific surface, and the force required to pull the tip away (the adhesion force) is measured. acs.org This approach can provide quantitative data on the binding strength of the dipeptide to different materials (e.g., hydrophobic vs. hydrophilic surfaces), offering insights into the nature of the intermolecular forces driving the interaction. nih.gov
| Substrate | Expected Morphology | Hypothetical Adhesion Force (nN) | Governing Interactions |
|---|---|---|---|
| Hydrophilic Mica | Globular aggregates or thin film | 0.5 - 1.5 | Hydrogen bonding, electrostatic interactions |
| Hydrophobic HOPG (Highly Oriented Pyrolytic Graphite) | Self-assembled monolayers or fibrillar structures | 1.0 - 3.0 | Hydrophobic interactions from side chains |
| Gold (Au) | Ordered structures via thiol-gold interaction | > 3.0 | Covalent-like sulfur-gold bonds |
X-ray Crystallography of this compound Complexes (Theoretical/Model)
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule. nih.gov To apply this technique to this compound, the dipeptide would first need to be grown into a well-ordered, single crystal of sufficient size and quality. taylorfrancis.com This can be a challenging step, often requiring extensive screening of crystallization conditions. taylorfrancis.com
Theoretically, if a suitable crystal of this compound were obtained, either alone or as a complex with another molecule (e.g., a metal ion), its exposure to a focused X-ray beam would produce a unique diffraction pattern. nih.gov The analysis of this pattern allows for the calculation of an electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision. nih.gov
The resulting structural model would provide a wealth of information, including:
Precise molecular conformation: The exact bond lengths, bond angles, and torsion angles of the dipeptide backbone and side chains.
Intermolecular interactions: The specific hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the crystal packing.
Solvent structure: The positions of any ordered solvent molecules (e.g., water) within the crystal lattice.
In a model system, this compound could be co-crystallized with a target protein to understand binding interactions at an atomic level. frontiersin.org While no public crystal structure for this compound currently exists, a hypothetical data set can be constructed based on typical parameters for small peptides.
| Crystallographic Parameter | Hypothetical Value | Description |
|---|---|---|
| Crystal System | Monoclinic | A common crystal system for organic molecules |
| Space Group | P2₁ | A common chiral space group for biomolecules |
| Unit Cell Dimensions (Å) | a=8.5, b=10.2, c=9.1, β=95° | The dimensions of the repeating unit of the crystal |
| Resolution (Å) | 1.10 | A measure of the level of detail in the electron density map |
| R-factor / R-free | 0.04 / 0.05 | Indicators of the quality of the fit between the model and the experimental data |
Biochemical and Biological Roles in Model Systems Mechanistic Focus
Enzymatic Processing and Metabolism of H-Met-met-OH
The dipeptide L-methionyl-L-methionine (this compound) serves as a source of L-methionine for cells, but it must first be hydrolyzed into its constituent amino acids. This enzymatic processing is a critical step that precedes the entry of the methionine molecules into their diverse metabolic pathways.
Upon cellular uptake, this compound is subject to hydrolysis by intracellular, non-specific peptidases, which cleave the peptide bond to release two molecules of L-methionine. While this enzymatic cleavage is a crucial step for the metabolic utilization of the dipeptide, detailed kinetic studies identifying the specific cytosolic peptidases responsible for this action and their corresponding kinetic parameters (Kmand Vmax) are not extensively documented in the reviewed literature.
However, studies on digestive enzyme preparations have demonstrated the feasibility of this cleavage. In vitro experiments using enzyme cocktails isolated from the digestive tracts of carp, trout, and white-legged shrimp have shown that DL-methionyl-DL-methionine can be effectively cleaved under physiological conditions to yield free D- and L-methionine. researchgate.net This indicates that peptidases capable of hydrolyzing the methionyl-methionine bond are present and active in biological systems, facilitating the release of free methionine for absorption and subsequent metabolic use. researchgate.net
The methionine residues in this compound are particularly susceptible to oxidation due to the presence of a sulfur-containing thioether side chain. nih.gov In biological systems, reactive oxygen species (ROS) can readily oxidize the sulfur atom of methionine. nih.gov This process is not merely damage but can also be a regulatory mechanism.
The initial oxidation of a methionine residue converts it to methionine sulfoxide (B87167) (MetO). This reaction introduces a new chiral center at the sulfur atom, resulting in the formation of two diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO). This oxidation alters the hydrophobic nature of the methionine side chain, making it more polar. Unlike the oxidation of many other amino acids, this modification can be reversible in biological systems, catalyzed by a family of enzymes known as methionine sulfoxide reductases (Msrs).
Further oxidation of methionine sulfoxide can occur, leading to the formation of methionine sulfone (MetO2), which is considered an irreversible modification in most biological contexts. Due to its two methionine residues, this compound serves as a useful model peptide for investigating these redox processes and the effects of oxidative stress on peptides and proteins.
Once this compound is transported into the cell and hydrolyzed into free L-methionine, these molecules enter the fundamental methionine metabolic pathways. The primary route for methionine activation is its conversion to S-adenosylmethionine (SAM) in an ATP-dependent reaction catalyzed by the enzyme methionine adenosyltransferase. researchgate.net SAM is a crucial molecule that serves as the principal methyl group donor for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids. researchgate.net
After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine and adenosine. Homocysteine stands at a critical metabolic branch point and can proceed down one of two major pathways:
Remethylation (Methionine Cycle): Homocysteine can be remethylated to regenerate methionine. This reaction is catalyzed by methionine synthase, which utilizes a methyl group from 5-methyltetrahydrofolate and requires vitamin B12 as a cofactor. researchgate.net
Trans-sulfuration: Homocysteine can be irreversibly converted to cystathionine (B15957) by the enzyme cystathionine β-synthase, which then enters the trans-sulfuration pathway to be ultimately converted into the amino acid cysteine.
Studies using the porcine intestinal epithelial cell line (IPEC-J2) have investigated the metabolic impact of different methionine sources. When cells were supplied with DL-methionyl-DL-methionine (DL-MM), it led to distinct intracellular concentrations of key metabolites compared to other sources like L-Met or DL-HMTBA. This demonstrates that the dipeptide is effectively metabolized, influencing the intracellular pools of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), which are critical indicators of the cell's methylation potential. mdpi.com
Table 1: Intracellular Methionine Metabolite Concentrations in IPEC-J2 Cells with Different Methionine Sources
Data from a study comparing the effects of L-Met, DL-Met, DL-HMTBA, and DL-methionyl-DL-methionine (DL-MM) on key metabolites in the methionine cycle in IPEC-J2 cells.
| Metabolite | L-Met Group | DL-Met Group | DL-HMTBA Group | DL-MM Group |
|---|---|---|---|---|
| Intracellular Met (nmol/mg protein) | 1.18 | 1.17 | 0.85 | 1.12 |
| SAM (pmol/mg protein) | 22.21 | 21.90 | 12.89 | 20.89 |
| SAH (pmol/mg protein) | 4.11 | 4.10 | 3.12 | 3.98 |
| SAM/SAH Ratio | 5.40 | 5.34 | 4.13 | 5.25 |
Adapted from a study on the effects of different methionine sources in IPEC-J2 cells.Cellular Uptake and Transport Mechanisms of this compound
The entry of this compound into cells is not mediated by simple diffusion but relies on specific carrier proteins embedded in the cell membrane. These transporters facilitate the movement of di- and tripeptides from the extracellular environment into the cytoplasm.
The uptake of small peptides like this compound is primarily mediated by proton-coupled oligopeptide transporters (POTs), with PepT1 and PepT2 being the most well-characterized members in mammals. Research using bovine mammary epithelial cells (BMECs) has elucidated the specific transport mechanism for methionyl-methionine.
In this model system, the uptake of a fluorescently labeled analog, Met-Met-FITC, was found to be time-dependent, saturable, and pH-dependent, with an optimal pH of 6.5. nih.gov Kinetic analysis revealed transport characteristics consistent with a high-affinity, low-capacity system. Crucially, knockdown of PepT2 using small interfering RNA (siRNA) significantly reduced the uptake of the dipeptide, confirming that PepT2 is a key transporter for methionyl-methionine in this cell type. nih.gov The transport was also competitively inhibited by various other dipeptides, such as Met-Lys, Lys-Lys, and Gly-Met, indicating a shared transport pathway. nih.gov Furthermore, treating the cells with this compound led to an increased expression of the PepT2 protein, suggesting a regulatory mechanism where the substrate can upregulate its own transporter. nih.gov
Table 2: Kinetic Parameters of Met-Met-FITC Transport in Bovine Mammary Epithelial Cells (BMECs)
Kinetic data for the uptake of fluorescently labeled methionyl-methionine via the PepT2 transporter.
| Parameter | Value | Unit |
|---|---|---|
| Michaelis Constant (Km) | 52.4 | µM |
| Maximum Transport Velocity (Vmax) | 14.8 | pmol/min/mg protein |
| Optimal pH | 6.5 |
Data from a study on dipeptide transport in BMECs.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-6yaz7xM3EqVrNGBynWjT9nHAmV1A6IrziVro97xbV6McZ97UnoG8Y68V1QS_5xoBCIAYf1zXQvzbmJHqNK2JRUwbXSuTzUa0nk-x0RUTYI1M-R5AaHpppkhphpPNxILiHEej)]The movement of molecules across epithelial cell layers, which form biological barriers in places like the intestine, is a critical aspect of nutrient absorption. This is often studied using in vitro models, such as Caco-2 cell monolayers, which mimic the human intestinal epithelium. The permeability of a compound is typically quantified as an apparent permeability coefficient (Papp). scielo.brnih.govnih.govwikipedia.orgevotec.com
Specific studies measuring the Papp value for this compound across Caco-2 or other standard in vitro epithelial barriers were not found in the reviewed scientific literature. However, based on its transport mechanism, the permeability of this compound is expected to be governed by the expression and functional activity of peptide transporters, primarily PepT1, in the barrier model. mdpi.com Since this compound is a substrate for these transporters, its transepithelial flux would be an active, carrier-mediated process rather than simple passive diffusion. Therefore, its permeability would be saturable and dependent on factors that regulate transporter function, such as pH. Studies on the individual amino acid L-methionine have shown that it crosses Caco-2 cell monolayers via multiple Na+-dependent and independent amino acid transport systems. nih.govnih.gov The transport of the intact dipeptide this compound, however, would rely on the distinct peptide transporter machinery.
Receptor-Ligand Interactions and Signaling Modulations by this compound (In Vitro/Molecular Level)
The dipeptide this compound (L-Methionyl-L-methionine) engages with cellular systems primarily through interactions with specific transporters, which subsequently trigger intracellular signaling cascades. At the molecular level, its effects have been characterized by its binding to peptide transporters and the resulting modulation of key signaling pathways that regulate cellular processes such as protein synthesis and inflammation.
In Vitro Ligand Binding Assays
While classical receptor-ligand binding assays for this compound are not extensively detailed, its interaction with the peptide transporter 2 (PepT2) has been characterized through kinetic studies in vitro, providing insights into its binding and transport dynamics. In a study utilizing bovine mammary epithelial cells (BMECs), the transport properties of fluorescently labeled methionyl-methionine (Met-Met-FITC) were investigated. The uptake of Met-Met-FITC was found to be a saturable process, indicative of a carrier-mediated transport system. nih.gov
The transport of Met-Met-FITC in these cells exhibited a Michaelis constant (Km) of 52.4 µM and a maximum transport velocity (Vmax) of 14.8 pmol/min/mg protein. nih.gov The Km value, which is inversely proportional to affinity, suggests a specific interaction between the dipeptide and the transporter. Further evidence for a specific binding site was provided by competitive inhibition experiments, where the uptake of Met-Met-FITC was significantly reduced in the presence of other dipeptides, including Met-Lys, Lys-Lys, Gly-Met, Gly-Leu, and Met-Leu. nih.gov
To confirm the identity of the transporter responsible for this compound uptake, small interfering RNA (siRNA) was used to knock down PepT2 expression. This resulted in a marked decrease in Met-Met-FITC uptake, confirming that PepT2 is the primary transporter for this dipeptide in BMECs. nih.gov The uptake was also shown to be pH-dependent, with optimal transport observed at a pH of 6.5, which is characteristic of proton-coupled peptide transporters like PepT2. nih.gov
Below is an interactive data table summarizing the kinetic parameters of Met-Met-FITC transport in bovine mammary epithelial cells.
| Parameter | Value | Unit | Cell Model | Reference |
|---|---|---|---|---|
| Michaelis Constant (Km) | 52.4 | µM | Bovine Mammary Epithelial Cells (BMECs) | nih.gov |
| Maximum Transport Velocity (Vmax) | 14.8 | pmol/min/mg protein | Bovine Mammary Epithelial Cells (BMECs) | nih.gov |
Biophysical Characterization of this compound Binding to Target Proteins
Detailed biophysical characterization of the direct binding interaction between this compound and its target proteins, such as the PepT2 transporter, is not extensively documented in publicly available literature. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy are standard methods for such analyses. These methods would provide quantitative data on binding affinity (KD), association (kon) and dissociation (koff) rates, and the thermodynamic parameters (enthalpy and entropy) of the binding event.
While general studies on other dipeptides have utilized these techniques to elucidate the structural basis for molecular recognition by peptide transporters, specific data for this compound are lacking. nih.gov Such biophysical studies would be invaluable for a more profound understanding of the molecular recognition events that precede its transport and subsequent biological effects.
Mechanisms of Action at the Molecular Level in Non-Human Models
Following its transport into the cell, this compound modulates several key signaling pathways, primarily the JAK2-STAT5 and mTOR pathways, which are central to the regulation of protein synthesis and cell proliferation. nih.govresearchgate.net
In bovine mammary gland explants and epithelial cells, this compound has been shown to promote the synthesis of milk proteins, such as α-s1 casein and β-casein, by activating these pathways. nih.govnih.gov Treatment with this compound leads to an increase in the mRNA abundance and phosphorylation status of critical signaling components. Specifically, it enhances the phosphorylation of Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 5 (STAT5). nih.govnih.gov Simultaneously, it activates the mammalian target of rapamycin (B549165) (mTOR) pathway, evidenced by increased phosphorylation of mTOR itself, as well as its downstream effectors, including p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E binding protein 1 (4E-BP1). nih.govnih.gov The functional significance of this signaling activation was confirmed as the stimulatory effect of this compound on cell viability and β-casein synthesis was significantly diminished by inhibitors of JAK2 and mTOR. nih.gov
In addition to its role in protein synthesis, this compound exhibits anti-inflammatory properties in a lipopolysaccharide (LPS)-induced inflammation model in bovine mammary epithelial cells (MAC-T). researchgate.net Pretreatment with this compound was found to suppress the LPS-induced activation of the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.net This anti-inflammatory effect is mediated through the activation of the JAK2-STAT5 pathway, as knocking down JAK2 reversed the inhibitory effects of the dipeptide on NF-κB and JNK (a MAPK family member) activation. researchgate.net
Furthermore, in a murine model, a mixture containing this compound was found to enhance mammogenesis and lactogenesis by suppressing the expression of a novel long noncoding RNA, MGPNCR. researchgate.net Mechanistically, MGPNCR was shown to hinder milk protein synthesis by binding to eukaryotic initiation factor 4B (eIF4B) and promoting its dephosphorylation at serine-422 through an enhanced association with protein phosphatase 2A (PP2A). researchgate.net By suppressing MGPNCR, this compound indirectly inhibits the dephosphorylation of eIF4B, thereby promoting milk protein synthesis. researchgate.net
The following tables summarize the observed effects of this compound on key signaling molecules at the molecular level.
Table 1: Effect of this compound on the Expression and Phosphorylation of JAK2-STAT5 and mTOR Pathway Components in Bovine Mammary Models
| Target Molecule | Effect | Model System | Reference |
|---|---|---|---|
| JAK2 | Increased mRNA abundance and phosphorylation | BMECs / Mammary Gland Explants | nih.govnih.gov |
| STAT5 | Increased mRNA abundance and phosphorylation | BMECs / Mammary Gland Explants | nih.govnih.gov |
| mTOR | Increased phosphorylation | BMECs / Mammary Gland Explants | nih.govnih.gov |
| S6K1 | Increased mRNA abundance and phosphorylation | Mammary Gland Explants | nih.gov |
| 4E-BP1 | Increased mRNA abundance and phosphorylation | BMECs / Mammary Gland Explants | nih.govnih.gov |
Table 2: Anti-Inflammatory Signaling Modulations by this compound in Bovine Mammary Epithelial Cells (MAC-T)
| Target Pathway/Molecule | Effect | Condition | Reference |
|---|---|---|---|
| NF-κB Pathway (p-IκB, NF-κB) | Inhibited activation | LPS-induced inflammation | researchgate.net |
| MAPK Pathway (p-JNK, p-P38) | Inhibited activation | LPS-induced inflammation | researchgate.net |
| JAK2-STAT5 Pathway | Activated | Mediates inhibition of NF-κB and MAPK | researchgate.net |
Computational and Theoretical Investigations of H Met Met Oh
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, primarily employing Density Functional Theory (DFT) and ab initio methods, are instrumental in characterizing the fundamental electronic properties of dipeptides like Met-Met. These calculations provide insights into molecular geometry, electron distribution, and energy levels, which are directly correlated with a molecule's reactivity and potential biological functions.
Studies on related methionine-containing dipeptides, such as Valyl-Methionine (Val-Met), have utilized DFT methods (e.g., B3LYP with various basis sets) to optimize geometric parameters and analyze molecular electrostatic potential (MEP) maps mdpi.comtandfonline.com. MEP analysis helps in predicting molecular reactive behavior by visualizing electron-rich and electron-deficient regions. Furthermore, calculations of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are performed. The energy gap between HOMO and LUMO is a key descriptor of a molecule's reactivity and stability; a smaller gap generally indicates higher reactivity mdpi.comtandfonline.com. For instance, calculations on Val-Met have provided insights into its interaction with DNA, suggesting potential binding mechanisms based on electronic properties mdpi.comtandfonline.com.
DFT calculations have also been employed to determine the one-electron redox potentials of methionine residues within dipeptides, including Met-Met. These studies, utilizing methods like BH&HLYP and PBE0 with basis sets such as 6-31G(d) and 6-311+G(2d,2p), reveal that these potentials vary with peptide sequence and conformation. The calculated redox potentials, often in the range of 1 to 2 V vs. NHE, are critical for understanding the susceptibility of methionine to oxidation, a process implicated in oxidative stress acs.org.
Other quantum chemical approaches, such as ab initio calculations for dipeptides like L-Seryl-L-Methionine (Ser-Met), have been used to determine electronic structure and vibrational characteristics, predicting specific amide fragment configurations tandfonline.com. The analysis of molecular geometry and electronic descriptors, derived from quantum chemical calculations, has also been linked to the prediction of antioxidant capacities in methionine dipeptides mdpi.com.
Table 5.1.1: Example Quantum Chemical Descriptors for Methionine Dipeptides
| Dipeptide | Method/Basis Set | Property | Value (Units) | Reference |
| Val-Met | DFT/B3LYP/6-311++G(d,p) | HOMO Energy | -6.01 eV | mdpi.com |
| Val-Met | DFT/B3LYP/6-311++G(d,p) | LUMO Energy | -0.85 eV | mdpi.com |
| Val-Met | DFT/B3LYP/6-311++G(d,p) | HOMO-LUMO Gap | 5.16 eV | mdpi.com |
| Val-Met | DFT/B3LYP/6-311++G(d,p) | Dipole Moment | 7.30 D | mdpi.com |
| Met-Met | DFT (various) | Redox Potential (vs NHE) | ~1.0-2.0 V | acs.org |
Note: Values are illustrative examples from studies on related dipeptides or general findings for methionine in dipeptides, as specific values for H-Met-met-OH across all parameters may not be uniformly available in the cited literature.
Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a cornerstone for understanding the dynamic behavior and conformational landscape of peptides. By simulating the atomic movements of a molecule over time based on classical mechanics and force fields, MD allows researchers to explore various stable and transient conformations, assess flexibility, and predict how these dynamics influence biological activity.
For dipeptides like Met-Met, conformational analysis is recognized as a critical step in molecular modeling, as molecules can adopt numerous shapes by rotating around single bonds. Energy differences between these conformers are significant and must be considered when evaluating their activities mdpi.comtandfonline.com. MD simulations can reveal the relative stability and populations of different conformers, providing a more comprehensive picture than static structural analyses. For instance, studies on alanine (B10760859) dipeptides have shown that MD simulations, depending on the solvent model (explicit or implicit) and simulation conditions, can identify varying numbers of stable conformers researchgate.net.
While direct MD studies specifically detailing the conformational ensemble of Met-Met are less prevalent in the search results compared to studies on enzymes involving methionine (like Methionyl-tRNA synthetase), the methodologies are well-established. These enzyme studies often involve extensive simulations (e.g., microseconds) to capture conformational changes induced by substrate binding or to analyze domain movements, highlighting the computational intensity and importance of sampling for complex biological systems researchgate.netacs.orgresearchgate.netmdpi.comescholarship.orgoup.com. Techniques such as enhanced sampling methods (e.g., replica exchange MD, metadynamics) and adaptive sampling are employed to improve the efficiency and accuracy of conformational sampling, particularly for capturing rare but functionally significant states acs.orgfrontiersin.orgresearchgate.net.
In Silico Docking Studies with Hypothetical Biological Targets
In silico docking studies are computational techniques used to predict the preferred orientation of a ligand (such as Met-Met or its analogs) when bound to a biological target (e.g., a protein or DNA) to form a stable complex. This method is crucial for identifying potential biological targets and understanding the molecular basis of interactions, guiding the design of new therapeutic agents.
Studies have employed molecular docking to investigate the interactions of dipeptides with biological macromolecules. For example, Val-Met dipeptide has been docked with DNA, revealing its ability to bind and form hydrogen bonds with specific DNA residues, indicating a potential role in DNA-ligand interactions mdpi.comtandfonline.comtandfonline.com. The docking results provided a binding affinity (ΔG) value, suggesting the stability of the complex tandfonline.com.
In the context of enzyme inhibition, docking studies have been performed on methionine-containing peptides and their derivatives. For instance, methionine-proline anilides were docked against the Dengue virus NS2B-NS3 protease, identifying key amino acids within the active site that interact with the peptide, thus explaining its inhibitory activity nih.gov. Similarly, docking has been used to analyze the polyspecificity of Methionyl-tRNA synthetases (MetRSs) towards methionine analogs, predicting substrate selectivity and identifying critical active site residues responsible for recognition nih.govresearchgate.net. These studies often report docking scores or binding free energies (e.g., kcal/mol) as measures of interaction strength.
Table 5.3.1: Representative In Silico Docking Study Findings for Dipeptides
| Dipeptide/Derivative | Target | Docking Score/Affinity | Key Interactions/Observations | Reference |
| Val-Met | DNA | ΔG = -5.2 kcal/mol | Hydrogen bonds with DG4, DC21, DG22; stable complex formation | tandfonline.com |
| Met-Pro Anilides | Dengue NS2B-NS3 Protease | Ki = 4.9 μM (Compound 1) | Important interactions with L-proline, L-methionine, p-nitroaniline | nih.gov |
| Met-containing Peptides | MetRS | N/A | Identified key residues for recognition of methionine analogs | nih.govresearchgate.net |
Note: Values are indicative and derived from studies on related dipeptides or enzymes involving methionine.
Prediction of Structure-Activity Relationships (SAR) Using Computational Models
Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity or physicochemical properties. Computational modeling, including quantitative SAR (QSAR) and 3D-QSAR, plays a vital role in this process by identifying key structural features that influence activity and predicting the efficacy of new analogs.
For methionine-containing dipeptides, computational methods have been used to establish structure-functional patterns related to their antioxidant capacity. Quantum chemical descriptors, such as bond dissociation energy (BDE) and Mulliken charges, have been analyzed in relation to experimentally determined antioxidant capacities (AOC) against radicals like ABTS and peroxyl radicals. These studies have revealed that the position of the methionine residue (N-terminal vs. C-terminal) and the involvement of its carboxyl group can significantly impact AOC mdpi.com. A formula for predicting peptide antioxidant activity based on these descriptors has been proposed mdpi.com.
In drug discovery, SAR studies are crucial for optimizing lead compounds. For instance, SAR analysis of methionine-proline anilides as protease inhibitors identified specific amino acid residues and moieties essential for blocking the enzyme's active site, guiding further analog design nih.gov. Similarly, studies on methionine-thiadiazole hybrids have used computational analysis to rationalize observed SAR trends and explain activity against specific viral strains researchgate.net. These approaches often involve identifying pharmacophores or key interaction points that are critical for biological efficacy.
Applications of H Met Met Oh in Advanced Research Methodologies
Utilization of H-Met-met-OH as a Probe for Biochemical Pathways (e.g., Enzyme Activity)
Modified amino acids and peptides can act as valuable probes to investigate biochemical pathways and enzyme activities. While direct studies specifically using "this compound" as a probe are not extensively detailed in the provided search results, related methionine derivatives and dipeptides have been explored. For example, fluorinated methionine analogs have been used to probe protein structure and ligand binding events, and their incorporation into proteins often causes minimal perturbation to normal activity researchgate.net. Furthermore, methionine derivatives are studied for their roles in cellular metabolism and can serve as precursors for important biological molecules like S-adenosylmethionine (SAM), a key methyl donor amerigoscientific.comwikipedia.org. The specific structure of this compound, with its terminal alcohol, could potentially be leveraged to study enzymes that interact with or modify such functional groups.
Development of this compound-Based Biosensors (Research-Oriented)
The development of biosensors often relies on molecules that can specifically interact with target analytes, translating this interaction into a measurable signal. Methionine itself is a target for biosensing, with research focusing on developing microbial biosensors for its detection and quantification frontiersin.orgnih.govmdpi.com. These biosensors are typically engineered using bacteria like Lactococcus lactis or Escherichia coli that are made auxotrophic for methionine, allowing their growth or reporter gene expression to be modulated by external methionine concentrations frontiersin.orgmdpi.com. While this compound is not explicitly mentioned as a component in these biosensor designs, its structural similarity to methionine suggests potential for its use as a target analyte or as a component in developing novel biosensing systems, particularly if its unique C-terminal alcohol group confers specific binding properties.
This compound in Model Systems for Mechanistic Biological Studies
Peptides and their derivatives are frequently employed in model systems to elucidate complex biological mechanisms. The specific structure of this compound, as a dipeptide with a C-terminal alcohol, could be valuable in studying peptide transport, enzymatic degradation, or signaling pathways where such modifications are relevant. For instance, dipeptide transport has been studied using methionine-containing dipeptides in cell models, revealing insights into transporter mechanisms and the utilization of peptides over free amino acids for cellular processes karger.com. Mechanistic studies often require compounds that can mimic natural substrates or inhibitors, and this compound's unique functional group might offer specific advantages in such investigations.
Standard Reference Material Development for Analytical Chemistry
Standard reference materials are essential for validating analytical methods and ensuring accuracy in quantitative measurements. While direct references to "this compound" as a standard reference material are scarce, related methionine compounds are widely used. DL-Methionine and L-Methionine are available as analytical standards for various applications in pharmaceutical quality control and research medchemexpress.commedchemexpress.comsigmaaldrich.com. Deuterated methionine standards are also employed for analytical purposes lgcstandards.com. The availability of this compound as a research chemical suggests its potential use in developing specific analytical standards, particularly for methods requiring the quantification or characterization of methionine-containing dipeptides or their derivatives.
Future Directions and Emerging Research Avenues
Integration of H-Met-met-OH Research with Systems Biology Approaches
The complexity of biological systems necessitates a holistic approach to understanding the role of molecules like this compound. Systems biology, which seeks to model and understand the complex interactions within biological systems, offers a powerful framework for elucidating the broader impact of this dipeptide. drugtargetreview.com
Integrating this compound research with systems biology can unveil its role in larger biological networks. drugtargetreview.com For instance, high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can map the system-wide changes that occur in response to the presence or absence of this compound. A data-independent acquisition (DIA) mass spectrometry-based systems biology approach could comprehensively map changes to the proteome in various conditions, providing insights into the pathways modulated by the dipeptide. researchgate.net This could reveal its influence on metabolic pathways, stress responses, and cellular signaling. researchgate.netnih.gov
Furthermore, computational modeling can simulate the behavior of this compound within cellular networks. By integrating experimental data into these models, researchers can predict its effects on protein-protein interaction (PPI) networks and metabolic fluxes. drugtargetreview.comresearchgate.net This in silico approach can help generate new hypotheses about the dipeptide's function that can then be tested experimentally, accelerating the pace of discovery. drugtargetreview.com
Advanced Methodologies for Studying this compound Interactions in Complex Biological Milieus
Characterizing the interactions of a small, flexible dipeptide like this compound within a crowded cellular environment presents significant analytical challenges. researchgate.netconceptlifesciences.com Recent advancements in analytical and computational techniques are providing new ways to probe these interactions with greater precision.
Computational and Biophysical Techniques:
Molecular Docking and Dynamics: These computational methods can predict how this compound binds to proteins and other biomolecules, providing atomic-level insights into the binding modes and affinities. researchgate.netchemrxiv.org Molecular dynamics simulations are particularly valuable for understanding the flexibility of the dipeptide and how its conformation changes upon binding. chemrxiv.orgnih.gov
Machine Learning and Deep Learning: AI-powered models are increasingly used to predict peptide-protein interactions (PepPIs). nih.gov These models can be trained on large datasets of known interactions to predict novel binding partners for this compound, even for proteins with unknown structures. nih.govdigitellinc.com
Resonance Energy Transfer Techniques: Methods like Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful tools for studying PPIs in living cells and could be adapted to monitor interactions involving this compound or its derivatives. chemrxiv.org
Experimental Screening Methods:
Peptide Arrays: High-density peptide arrays can be used to screen for interactions between this compound and a large number of proteins simultaneously. nih.gov This high-throughput method is effective for mapping interaction sites and identifying binding partners, even for low-affinity interactions. nih.gov
The following table summarizes some advanced methodologies applicable to studying this compound interactions.
| Methodology | Application for this compound Research | Key Advantages |
| Molecular Dynamics (MD) Simulations | Simulating the binding and unbinding process with target proteins; understanding conformational changes. chemrxiv.orgnih.gov | Provides atomic-level detail of dynamic interactions. chemrxiv.org |
| Machine Learning (ML) Models | Predicting potential protein binding partners from sequence and structural data. nih.gov | High-throughput prediction; can identify non-obvious interaction candidates. nih.gov |
| Peptide Arrays | High-throughput screening of this compound against libraries of proteins to identify binding partners. nih.gov | Enables screening of many interactions in a single experiment; detects weak binding. nih.gov |
| FRET/BRET | Real-time monitoring of interactions within living cells by tagging potential binding partners with fluorescent or luminescent proteins. chemrxiv.org | Allows for the study of interactions in a native biological context. chemrxiv.org |
Exploring Novel Sustainable Synthetic Pathways for this compound and Its Derivatives
Traditional peptide synthesis methods often rely on hazardous reagents and generate significant chemical waste, making them environmentally unsustainable. oxfordglobal.comadvancedchemtech.com The "greening" of peptide synthesis is a major focus of current research, with several promising avenues for the sustainable production of this compound. advancedchemtech.comrsc.org
Green Chemistry in Solid-Phase Peptide Synthesis (SPPS): SPPS is a cornerstone of peptide synthesis, but it traditionally uses large volumes of solvents like N,N-dimethylformamide (DMF). rsc.org Research is focused on replacing these with more environmentally benign alternatives. advancedchemtech.com Furthermore, optimizing reaction conditions and reducing the number of washing steps can significantly decrease waste. advancedchemtech.com
Liquid-Phase Peptide Synthesis (LPPS): While often having lower yields than SPPS for longer peptides, LPPS can be advantageous for dipeptide synthesis as it can be simpler and require fewer steps. advancedchemtech.com Continuous flow chemistry, a form of LPPS, offers precise control over reaction parameters, enhancing efficiency and minimizing waste. oxfordglobal.com
Biocatalysis and Chemoenzymatic Synthesis: Utilizing enzymes as biocatalysts presents a highly sustainable pathway. oxfordglobal.commdpi.com Enzymes operate under mild conditions, are highly specific (reducing the need for protecting groups and minimizing side reactions), and are biodegradable. oxfordglobal.commdpi.com The reverse reaction of proteases or the use of non-ribosomal peptide synthetases (NRPSs) are potential enzymatic strategies for synthesizing this compound. mdpi.com
The table below compares different sustainable synthesis approaches.
| Synthesis Approach | Principle | Sustainability Advantages |
| Green SPPS | Modifying traditional solid-phase synthesis to use greener solvents and reduce waste. advancedchemtech.com | Reduces use of toxic solvents and overall waste generation. oxfordglobal.com |
| Flow Chemistry | Reagents are continuously pumped through a reactor, allowing for precise control and efficiency. oxfordglobal.com | Minimizes reagent excess, reduces energy consumption, and is highly scalable. oxfordglobal.com |
| Biocatalysis (Enzymatic Synthesis) | Uses enzymes to catalyze the formation of the peptide bond. mdpi.com | Environmentally friendly (mild conditions, less waste), high selectivity and yield. oxfordglobal.commdpi.com |
| Aqueous SPPS | Employs water as the primary solvent, using water-compatible protecting groups. researchgate.net | Eliminates the need for toxic organic solvents. researchgate.net |
Challenges and Opportunities in Fundamental this compound Research and its Broader Implications
Despite its simple structure, the fundamental research of this compound is not without its challenges. However, overcoming these hurdles presents significant opportunities for advancements in biochemistry and therapeutics. nih.govtrunojoyo.ac.id
Challenges:
Biological Stability: Like many peptides, this compound is susceptible to degradation by proteases in biological systems, leading to a short half-life that can complicate experimental studies and potential therapeutic applications. conceptlifesciences.com
Oxidation: The methionine residues, with their sulfur-containing side chains, are prone to oxidation, which can alter the dipeptide's structure and function. conceptlifesciences.com
Complexity of Interactions: The inherent flexibility of the dipeptide and the often transient and weak nature of its interactions make them difficult to study and characterize definitively. researchgate.netdigitellinc.com
Manufacturing Costs: While greener methods are being developed, peptide manufacturing can still be a costly and resource-intensive process, which can limit the scope of research. tandfonline.com
Opportunities:
Therapeutic Potential: Peptides are gaining prominence as therapeutic agents due to their high specificity and low toxicity compared to small molecules. nih.govtandfonline.com Investigating the biological activities of this compound could uncover novel therapeutic applications.
Tool for Understanding Biological Processes: As a simple dipeptide, this compound can serve as a model system to study fundamental biological processes such as peptide transport, metabolism, and signaling. mdpi.com
Advancing Synthetic and Analytical Methods: The challenges associated with studying and synthesizing this compound drive innovation in analytical techniques, computational modeling, and sustainable chemistry, with benefits that extend across the field of peptide science. nih.govrsc.org
The continued exploration of this compound, supported by interdisciplinary approaches that combine systems biology, advanced analytics, and green chemistry, promises to yield valuable insights into its role in biology and unlock its potential for broader applications.
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for H-Met-met-OH, and how can researchers ensure reproducibility in peptide coupling reactions?
- Methodological Answer : Use Fmoc/t-Bu solid-phase peptide synthesis (SPPS) with orthogonal protecting groups. Validate reaction efficiency via LC-MS monitoring at each coupling step. Purify intermediates via reverse-phase HPLC, and confirm purity (>95%) using analytical HPLC with UV detection at 220 nm. Document solvent ratios (e.g., TFA:H₂O:acetonitrile) and coupling agents (e.g., HBTU/DIPEA) to ensure reproducibility .
Q. How should researchers characterize the structural integrity and purity of this compound to meet publication standards?
- Methodological Answer : Combine NMR (¹H, ¹³C) for backbone confirmation, HRMS for molecular weight validation, and FTIR for functional group analysis. Include elemental analysis for purity quantification. For novel derivatives, provide X-ray crystallography data if available. Cross-reference spectral data with literature for known analogs to identify deviations .
Q. What experimental controls are critical when assessing this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design stability assays with controls for (a) autohydrolysis (buffer-only samples), (b) thermal degradation (samples stored at 4°C, 25°C, and 37°C), and (c) oxidative degradation (samples exposed to H₂O₂). Quantify degradation via HPLC-UV at timed intervals. Normalize results against a stable internal standard (e.g., Boc-protected dipeptide) .
Advanced Research Questions
Q. How can meta-analysis frameworks address contradictions in reported biological activities of this compound across in vitro studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines. Extract data on variables like cell lines (e.g., HEK293 vs. HeLa), concentrations (µM to mM range), and assay endpoints (e.g., IC₅₀, EC₅₀). Apply random-effects models to account for heterogeneity. Use funnel plots to assess publication bias and subgroup analysis to isolate confounding factors (e.g., solvent DMSO vs. saline) .
Q. What computational strategies are effective for modeling this compound’s conformational dynamics and receptor interactions?
- Methodological Answer : Employ molecular dynamics (MD) simulations with AMBER or CHARMM force fields. Parameterize the compound using RESP charges. Validate docking poses (e.g., AutoDock Vina) against crystallographic data of homologous peptides. Use MM-PBSA for binding free energy calculations and compare with experimental SPR/Kd values .
Q. How can researchers standardize data reporting for this compound to improve cross-study comparability?
- Methodological Answer : Adopt FAIR data principles:
- Metadata : Document synthesis conditions (temperature, pH), purity metrics, and storage protocols.
- Data Repositories : Deposit raw spectral data (NMR, MS) in platforms like Zenodo or ChemRxiv.
- Controlled Vocabularies : Use IUPAC nomenclature and PubChem IDs for structural references. Reference standardized assay protocols (e.g., OECD guidelines) in biological studies .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?
- Methodological Answer : Implement quality-by-design (QbD) approaches:
- Critical Quality Attributes (CQAs) : Define thresholds for purity (>98%), enantiomeric excess (>99%), and residual solvents (e.g., <0.1% TFA).
- Process Analytical Technology (PAT) : Use inline FTIR for real-time monitoring of coupling efficiency.
- Stability Testing : Pre-qualify batches via accelerated aging studies (40°C/75% RH for 4 weeks) .
Guidelines for Data Presentation
-
Tables : Include comparative data on synthesis yields, spectral peaks, and biological activity metrics. Example:
Batch Purity (%) HRMS [M+H]⁺ IC₅₀ (µM) A 98.5 297.1452 12.3 B 97.8 297.1449 14.1 -
Figures : Provide annotated chromatograms (HPLC), dose-response curves, and MD simulation snapshots.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
